1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
CAS No.: 893273-98-8
Cat. No.: VC4570076
Molecular Formula: C25H21FN6O2S
Molecular Weight: 488.54
* For research use only. Not for human or veterinary use.
![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE - 893273-98-8](/images/structure/VC4570076.png)
Specification
CAS No. | 893273-98-8 |
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Molecular Formula | C25H21FN6O2S |
Molecular Weight | 488.54 |
IUPAC Name | 3-(benzenesulfonyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Standard InChI | InChI=1S/C25H21FN6O2S/c26-18-10-12-19(13-11-18)30-14-16-31(17-15-30)23-21-8-4-5-9-22(21)32-24(27-23)25(28-29-32)35(33,34)20-6-2-1-3-7-20/h1-13H,14-17H2 |
Standard InChI Key | OHGPRQGZTNCXFR-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |
Introduction
The compound 1-[3-(BENZENESULFONYL)- TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex heterocyclic molecule featuring a triazoloquinazoline core, a benzenesulfonyl group, and a piperazine ring substituted with a 4-fluorophenyl group. This structure suggests potential biological activities, given the presence of pharmacophores commonly found in drugs.
Synthesis
The synthesis of such compounds typically involves multi-step reactions:
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Formation of the Triazoloquinazoline Core: This involves the cyclization of a quinazoline derivative with a triazole precursor under acidic or basic conditions.
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Introduction of the Benzenesulfonyl Group: This is achieved through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
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Formation of the Piperazine Ring: The piperazine ring is formed via nucleophilic substitution reactions involving a suitable piperazine derivative.
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Introduction of the 4-Fluorophenyl Group: This involves a reaction between the piperazine intermediate and a 4-fluorophenyl halide or its equivalent.
Biological Activities and Potential Applications
Compounds with similar triazoloquinazoline scaffolds have shown a wide range of biological activities, including:
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Antibacterial: Inhibition of bacterial growth.
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Antiviral: Reduction of viral replication.
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Anticancer: Modulation of cell proliferation and apoptosis.
The presence of a 4-fluorophenyl group may enhance the compound's ability to interact with specific biological targets, potentially improving its efficacy and selectivity.
Chemical Reactions
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Oxidation: The compound can undergo oxidation, particularly at the piperazine ring, forming N-oxides.
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Reduction: Reduction reactions can target the triazoloquinazoline core, potentially forming dihydro derivatives.
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Substitution: Nucleophilic substitution reactions can modify the piperazine ring.
Stability
The stability of the compound would depend on its susceptibility to degradation under various conditions, such as light, moisture, and temperature.
Bioavailability
The bioavailability of the compound would be influenced by its molecular weight, lipophilicity, and the number of hydrogen bond acceptors and donors. Compounds with favorable pharmacokinetic profiles are more likely to be effective drugs.
Metabolic Stability
The metabolic stability of the compound would affect its duration of action and potential for drug-drug interactions.
Data Table: Potential Biological Activities of Triazoloquinazoline Derivatives
Biological Activity | Potential Effects |
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Antibacterial | Inhibition of bacterial growth |
Antiviral | Reduction of viral replication |
Anticancer | Modulation of cell proliferation and apoptosis |
Antileishmanial | Inhibition of Leishmania parasite growth |
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